molecular formula C17H19FN6O3S3 B11318948 2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11318948
M. Wt: 470.6 g/mol
InChI Key: VYFQFGRUCUQDCP-UHFFFAOYSA-N
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Description

2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a triazole ring, a thiazole ring, and a sulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfonamide group via sulfonylation reactions.
  • Coupling of the thiazole ring through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the triazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.

Scientific Research Applications

2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features that are common in pharmacologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for compounds like 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-ETHYL-5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-[(4-ETHYL-5-{[N-(4-METHOXYPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Uniqueness

The unique combination of functional groups and ring structures in 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C17H19FN6O3S3

Molecular Weight

470.6 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H19FN6O3S3/c1-3-23-14(10-24(30(2,26)27)13-6-4-12(18)5-7-13)21-22-17(23)29-11-15(25)20-16-19-8-9-28-16/h4-9H,3,10-11H2,1-2H3,(H,19,20,25)

InChI Key

VYFQFGRUCUQDCP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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